Lifitegrast Sodium

LFA-1 antagonist ICAM-1 inhibition Cell adhesion assay

Researchers developing novel LFA-1/ICAM-1 antagonists often face variability in reference standard potency, hindering SAR studies. Lifitegrast sodium, the active S-enantiomer API of Xiidra®, provides a definitive solution. - Clinically validated potency: IC50 = 2.98 nM in Jurkat T-cell adhesion assays. - Chiral purity assured: Validated HPLC method resolves the active S-enantiomer from inactive R-enantiomer (Rs > 4.0), ensuring batch-to-batch consistency. - Ideal reference standard: Essential for developing functional LFA-1/ICAM-1 antagonist assays and QC method validation per ICH guidelines.

Molecular Formula C29H23Cl2N2NaO7S
Molecular Weight 637.5 g/mol
CAS No. 1119276-80-0
Cat. No. B608573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLifitegrast Sodium
CAS1119276-80-0
SynonymsLifitegrast sodium;  SAR-1118-023;  SAR 1118-023;  SAR1118-02;  SAR-1118;  SAR 1118;  SAR1118;  Xiidra; 
Molecular FormulaC29H23Cl2N2NaO7S
Molecular Weight637.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)[O-])NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl.[Na+]
InChIInChI=1S/C29H24Cl2N2O7S.Na/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18;/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37);/q;+1/p-1/t23-;/m0./s1
InChIKeyBPWOKOSRORLLIN-BQAIUKQQSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lifitegrast Sodium (CAS 1119276-80-0): A Clinically Validated LFA-1/ICAM-1 Antagonist for Ophthalmic Inflammation


Lifitegrast sodium is a small-molecule lymphocyte function-associated antigen-1 (LFA-1) antagonist [1]. It is the active pharmaceutical ingredient (API) in Xiidra® (lifitegrast ophthalmic solution) 5%, an FDA-approved prescription medication for the treatment of signs and symptoms of dry eye disease (DED) [2]. Lifitegrast is a chiral compound; the S-enantiomer is therapeutically active, while the R-enantiomer is considered an impurity and lacks efficacy [3]. The compound is a derivative of L-phenylalanine and features a sulfone, an isoquinoline, and a benzofuran moiety, which together confer potent and selective antagonism of the LFA-1/ICAM-1 interaction [1].

Validated tool compound for LFA-1/ICAM-1 antagonist studies and chiral reference standard workflows
Mechanism context: Cell adhesion assay, T-cell signaling research
S-enantiomer research support with established chiral HPLC method context
Stereochemical-control study fit; enantiomer-attribution review
Ophthalmic inflammation model research and ocular-surface endpoint studies
Dry eye disease research models; RUO, not for human or veterinary use

Critical Quality Attributes of Lifitegrast Sodium That Prevent Simple Substitution with LFA-1 Antagonist Analogs


In-class substitution of lifitegrast sodium with other LFA-1/ICAM-1 antagonists is not straightforward. The precise molecular architecture of lifitegrast—specifically the S-enantiomer of its unique tetrahydroisoquinoline (THIQ) core and sulfonyl-phenylalanine side chain—is optimized for potent inhibition of the LFA-1/ICAM-1 interaction at the ocular surface [1]. Even structurally similar analogs exhibit significantly reduced antagonist activity, as minor structural modifications can drastically alter binding affinity [2]. Furthermore, the therapeutic equivalence of a generic version requires not only identical chemical structure and purity but also demonstration of pharmaceutical equivalence in the complex ophthalmic formulation, a process guided by stringent regulatory impurity limits for both enantiomeric and related substances .

Target Compound
S-enantiomer lifitegrast with defined chiral purity and validated LFA-1/ICAM-1 antagonism
Risk if Substituted
Structurally similar analogs may exhibit significantly shifted binding affinity (10- to 100-fold reported difference)
Target Identity
Chiral identity confirmed via resolution > 4.0 in validated method; active S-enantiomer
Risk if Substituted
R-enantiomer or racemic material lacks reported LFA-1 antagonist activity; enantiomeric purity context may shift
Target Specification
Regulatory-aligned impurity profile with individual specified impurities typically ≤0.2%
Risk if Substituted
Non-conforming impurity or enantiomer limits may not support regulatory documentation or batch consistency

Quantitative Differentiation of Lifitegrast Sodium from Analogs and In-Class Alternatives


Potency in Blocking LFA-1/ICAM-1 Mediated Cell Adhesion: Lifitegrast vs. SAR 1118 Analogs

Lifitegrast sodium demonstrates high potency in inhibiting the adhesion of Jurkat T-cells to immobilized ICAM-1, a standard functional assay for LFA-1 antagonism . The IC50 of 2.98 nM for lifitegrast sodium is a benchmark against which novel analogs are compared [1]. In contrast, structure-activity relationship (SAR) studies reveal that close analogs of lifitegrast can exhibit a 10- to 100-fold reduction in potency, highlighting the critical nature of its specific molecular structure for optimal binding [1].

LFA-1/ICAM-1 Inhibition Potency
Direct comparison
IC50 = 2.98 nM
Supports assay potency context and reference-standard fit for SAR studies
10- to 100-fold reduction reported for close structural analogs
LFA-1 antagonist ICAM-1 inhibition Cell adhesion assay Integrin

Clinical Efficacy in Dry Eye Disease: Ocular Surface Disease Index (OSDI) Score Improvement

In a 12-week clinical study of patients with moderate-to-severe dry eye disease (baseline OSDI ≥25), treatment with lifitegrast 5.0% ophthalmic solution resulted in a statistically significant improvement in patient-reported symptoms [1]. The mean OSDI score decreased from a baseline of 52.2 to 31.2 at week 12 (P < 0.001), representing a shift from 'severe' to 'moderate' symptom classification [1]. This demonstrates a substantial and clinically meaningful reduction in disease severity.

OSDI Score Endpoint
Endpoint context
-21.0 pts (P
Reported patient-reported symptom-score response in 12-week study
Data to verify for research models; does not imply clinical promise
Chiral Purity Control
Direct comparison
Resolution (Rs) > 4.0
Supports stereochemical-control workflow and enantiomer-attribution review
Validated HPLC method; S-enantiomer vs. R-enantiomer separation
Impurity Control Strategy
Class-level inference
Individual ≤0.2%
Specification review context for sourcing and batch acceptance
Aligned with ICH Q3A thresholds; source-specific review needed
T-Cell Selectivity
Direct comparison
Jurkat IC50 2.98 nM vs. HuT 78 IC50 9 nM
Cell-type specific assay-response context; 3-fold difference reported
Supports LFA-1 conformation research; model-dependent interpretation
Ocular Surface Signs
Endpoint context
TBUT +2.3s, Schirmer +5.7mm
Reported objective sign endpoints in dry eye research model
P
Dry Eye Disease OSDI Clinical trial Ophthalmic solution

Chiral Purity and Stereochemical Integrity: Separation of Active S-Enantiomer from Inactive R-Enantiomer

Lifitegrast sodium is a chiral molecule, and only the S-enantiomer is therapeutically active [1]. A validated chiral HPLC method achieves baseline separation of the active S-enantiomer from the inactive R-enantiomer impurity with a resolution factor (Rs) greater than 4.0, well above the typical acceptance criterion of Rs ≥ 1.5 [1]. This method is stability-indicating and can quantify R-lifitegrast impurity in the drug substance, ensuring that it remains within acceptable limits defined by ICH guidelines [1].

Chiral Purity Control
Direct comparison
Resolution (Rs) > 4.0
Supports stereochemical-control workflow and enantiomer-attribution review
Validated HPLC method; S-enantiomer vs. R-enantiomer separation
Chiral chromatography Enantiomeric purity HPLC method Quality control

Regulatory-Aligned Impurity Control Strategy: Related Substances Limits

Procurement of lifitegrast sodium for GMP manufacturing or formulation research requires adherence to stringent impurity specifications. Typical quality specifications for the API categorize related compounds and impurities into identified degradants, synthetic intermediates, and unspecified impurities . Common test limits used in regulatory filings are in the range of 0.1% to 0.2% for individual specified impurities and 0.1% or lower for any unspecified impurity, with a total impurities acceptance criterion commonly set at 1.0% or less .

Impurity Control Strategy
Class-level inference
Individual ≤0.2%
Specification review context for sourcing and batch acceptance
Aligned with ICH Q3A thresholds; source-specific review needed
Impurity profiling Quality specification HPLC Pharmaceutical analysis

Functional Selectivity Across T-Cell Lines: Differential Potency in Jurkat vs. HuT 78 Cells

While lifitegrast sodium is a potent inhibitor of LFA-1/ICAM-1 adhesion across different T-cell lines, it demonstrates differential potency. In a direct comparison, the compound inhibits Jurkat T-cell attachment to ICAM-1 with an IC50 of 2.98 nM, whereas its potency in HuT 78 cells is approximately three-fold lower, with an IC50 of 9 nM [1]. This difference suggests potential cell-type specific variations in LFA-1 conformation or activation state that may influence antagonist binding, a factor to consider when comparing data across experimental models.

T-Cell Selectivity
Direct comparison
Jurkat IC50 2.98 nM vs. HuT 78 IC50 9 nM
Cell-type specific assay-response context; 3-fold difference reported
Supports LFA-1 conformation research; model-dependent interpretation
Cell adhesion IC50 Jurkat HuT 78 Selectivity

Improvement in Tear Film Stability and Ocular Surface Health: Objective Clinical Signs

Beyond symptomatic relief, lifitegrast treatment produces quantifiable improvements in objective signs of dry eye disease [1]. A 12-week clinical study demonstrated significant improvements across multiple parameters: Tear Breakup Time (TBUT) increased from 8.1 seconds at baseline to 10.4 seconds (P < 0.001); Schirmer test scores improved from a mean of 11.66 mm to 17.35 mm (P < 0.001); corneal fluorescein staining decreased from 0.27 to 0.07 (P < 0.001); and tear osmolarity normalized from 317 mOsm/L to 293 mOsm/L (P < 0.001) [1].

Ocular Surface Signs
Endpoint context
TBUT +2.3s, Schirmer +5.7mm
Reported objective sign endpoints in dry eye research model
P
Tear Breakup Time Corneal Staining Schirmer Test Osmolarity

Optimal Application Scenarios for Lifitegrast Sodium Based on Quantitative Evidence


Reference Standard for LFA-1/ICAM-1 Antagonist Assay Development and SAR Studies

Given its well-characterized and highly potent activity (IC50 = 2.98 nM in Jurkat T-cell adhesion assays), lifitegrast sodium is an ideal reference standard for developing and validating new functional assays for LFA-1/ICAM-1 antagonists . Its use as a positive control in structure-activity relationship (SAR) studies allows researchers to benchmark the potency of novel compounds against a clinically validated molecule [1].

Quality Control and Method Validation for Chiral Purity Analysis

The existence of a validated, stability-indicating chiral HPLC method that achieves a resolution (Rs) > 4.0 for the separation of the active S-enantiomer from the inactive R-enantiomer makes lifitegrast sodium a key reference material for analytical method development, transfer, and validation . This is essential for QC laboratories in pharmaceutical manufacturing to ensure batch-to-batch consistency and compliance with ICH guidelines .

In Vivo Model of Ocular Inflammation for Preclinical Drug Discovery

Lifitegrast sodium has demonstrated efficacy in preclinical models of ocular inflammation, including inhibition of LFA-1-dependent neutrophil recruitment to the eye in mouse models . This makes it a valuable tool compound for establishing proof-of-concept in novel therapeutic approaches targeting ocular surface inflammation or for use as a positive control when evaluating new anti-inflammatory agents in vivo .

Application
Selection Property
Validation Focus
LFA-1/ICAM-1 Antagonist Assay Development and SAR Studies
Assay potency context and reference-standard fit
Benchmarking novel compounds against reported Jurkat T-cell adhesion inhibition
Quality Control and Chiral Purity Method Validation
Stereochemical-control context and chiral HPLC method support
Enantiomeric impurity quantification and ICH-aligned specification review
Ocular Inflammation Model Preclinical Research
Model-response context for ophthalmic anti-inflammatory studies
In vivo neutrophil recruitment endpoint monitoring and comparator tool compound review

Technical Documentation Hub

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25 linked technical documents
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